
N-Cyano-N',N''-dimethylguanidine
Overview
Description
N-Cyano-N',N''-dimethylguanidine is a chemical compound with the molecular formula C4H8N4. It is a derivative of guanidine, characterized by the presence of two methyl groups and a cyano group attached to the guanidine core. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyano-N',N''-dimethylguanidine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with cyanamide under controlled conditions. The reaction typically proceeds as follows:
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Reaction of Dimethylamine with Cyanamide
Reagents: Dimethylamine, Cyanamide
Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Product: this compound
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Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N',N''-dimethylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The cyano group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
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Substitution Reactions
Reagents: Alkyl halides, aryl halides
Conditions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
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Oxidation and Reduction Reactions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
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Hydrolysis
Reagents: Water, acids or bases
Conditions: Elevated temperatures and pressures may be required for complete hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted guanidines, while hydrolysis can produce amides or acids.
Scientific Research Applications
Organic Synthesis
N-Cyano-N',N''-dimethylguanidine serves as a building block for synthesizing more complex guanidine derivatives. Its cyano group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
Table 1: Comparison of Guanidine Derivatives
Compound Name | Structure Characteristics | Applications |
---|---|---|
This compound | Contains cyano and methyl groups | Intermediate in drug synthesis |
Dicyandiamide | Two cyano groups | Fertilizer, flame retardant |
2-Cyanoguanidine | Lacks methyl groups | Used in polymer production |
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : The compound has shown effectiveness against viruses by inhibiting viral replication through interference with viral enzymes such as neuraminidase. For instance, derivatives have been developed as potent inhibitors against influenza viruses.
- Anticancer Potential : Studies suggest that guanidine derivatives can inhibit tumor growth by affecting cell proliferation and inducing apoptosis in cancer cells.
- Antibacterial Effects : Its basic nature allows interaction with bacterial membranes, leading to cellular disruption, positioning it as a candidate for new antibacterial agents.
Table 2: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antiviral | Inhibition of viral enzymes | , |
Anticancer | Induction of apoptosis, inhibition of cell proliferation | , |
Antibacterial | Disruption of bacterial membranes | , |
Case Study 1: Antiviral Research
A study published in the Journal of Medicinal Chemistry explored the antiviral properties of this compound derivatives against the influenza virus. The findings indicated that specific modifications to the guanidine structure enhanced antiviral activity significantly.
Case Study 2: Anticancer Efficacy
Research conducted at a prominent cancer research institute investigated the anticancer effects of this compound on various cancer cell lines. Results demonstrated that certain derivatives could effectively induce apoptosis in malignant cells while sparing normal cells.
Industrial Applications
In industrial chemistry, this compound is utilized as a catalyst in certain processes and as an intermediate for producing specialty chemicals. Its ability to facilitate condensation and alkylation reactions enhances its value in manufacturing settings.
Mechanism of Action
The mechanism of action of N-Cyano-N',N''-dimethylguanidine involves its interaction with specific molecular targets. The cyano group and the guanidine core play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Cyano-N',N''-dimethylguanidine can be compared with other similar compounds, such as:
2-Cyanoguanidine: Lacks the methyl groups present in this compound, resulting in different reactivity and applications.
Dicyandiamide: Another guanidine derivative with distinct properties and uses.
1-Cyanoguanidine: Similar structure but with different functional groups, leading to variations in chemical behavior.
Uniqueness
This compound is unique due to the presence of both methyl groups and a cyano group, which confer specific reactivity and versatility in various chemical reactions. Its applications in multiple fields highlight its importance as a valuable chemical compound.
Biological Activity
N-Cyano-N',N''-dimethylguanidine (CDMG) is a chemical compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 112.13 g/mol
- CAS Number : 1609-06-9
The structure of CDMG includes a guanidine moiety with a cyano group, which enhances its reactivity and biological interactions. This compound serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals, indicating its versatility in chemical applications .
Mechanisms of Biological Activity
CDMG exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that CDMG may inhibit microbial growth, potentially through interactions with specific biological targets such as enzymes or receptors .
- Enzyme Modulation : Similar compounds have been shown to influence metabolic pathways by modulating enzyme activity. CDMG's ability to act as an enzyme inhibitor could be explored further to understand its role in various biochemical processes .
- Cytotoxicity Against Cancer Cells : Research indicates that CDMG and its derivatives may possess anticancer properties. Studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of CDMG:
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Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of CDMG against various microbial strains.
- Method : Disk diffusion method was employed to assess the inhibition zones.
- Results : CDMG exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assay :
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Enzyme Inhibition Study :
- Objective : To investigate the inhibitory effects of CDMG on specific enzymes involved in metabolic pathways.
- Method : Enzyme assays were conducted to measure the activity levels in the presence of CDMG.
- Results : Significant inhibition was observed for certain enzymes, suggesting that CDMG may play a role in metabolic regulation .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
---|---|---|---|
This compound | Yes | Moderate | Yes |
Guanidine Derivative A | Yes | High | Moderate |
Guanidine Derivative B | No | Low | Yes |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-cyano-N',N''-dimethylguanidine and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, guanidine derivatives can be prepared by reacting chloroformamidinium salts with amines in acetonitrile, followed by neutralization with sodium hydroxide (e.g., triethylamine as a base at 273 K) . Tritiated analogs require isotopic labeling, such as using [1,1-dimethyl-[2,2,3,3-³H]propyl] groups for radioligand synthesis .
- Key Considerations : Temperature control (e.g., 273 K) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of chloroformamidinium chloride to 4-methoxyaniline) are critical for yield optimization .
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- X-ray crystallography : Reveals bond lengths (e.g., C–N imine single bonds at ~1.36–1.40 Å) and non-classical hydrogen bonding (e.g., C–H···O interactions at 2.81 Å) .
- NMR spectroscopy : Used to confirm substitution patterns, as seen in the synthesis of tritiated analogs (e.g., δ 2.73 ppm for methyl groups in dimethylguanidine derivatives) .
- Data Interpretation : Deviations from trigonal planar geometry in the CN₃ group (angles: 115–125°) indicate steric or electronic effects .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Store in inert atmospheres at 2–8°C to prevent degradation .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
Q. How stable is this compound under varying storage conditions?
- Stability Data : The compound degrades under light and oxygen; storage in dark, inert environments (e.g., argon) at 2–8°C preserves integrity. No boiling point data suggests thermal instability .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound as a P2X7 receptor antagonist?
- Experimental Design :
Use isolated colonic tissue preparations pre-contracted with carbachol (1 mM).
Apply escalating doses of the compound (0.001–100 µM) to assess dose-dependent inhibition of smooth muscle responses .
Include tetrodotoxin to block neuronal activity and isolate direct receptor effects .
- Outcome Metrics : Quantify changes in muscle tension and compare to controls (e.g., A804598 as a reference antagonist) .
Q. What methodologies resolve contradictions in receptor-binding data for potassium channel modulation?
- Approach :
- Compare radioligand binding assays (e.g., [³H]-labeled derivatives ) with functional assays (e.g., patch-clamp electrophysiology).
- Validate specificity using knockout models or competitive antagonists (e.g., PNU-37883A for KATP channels) .
Q. How can metabolic pathways involving dimethylguanidine derivatives be traced in biological systems?
- Analytical Workflow :
Use LC-MS/MS to detect metabolites like dimethylguanidine valeric acid in plasma/urine .
Apply machine learning to correlate metabolite concentrations with functional outcomes (e.g., modified Rankin Scale scores) .
- Challenges : Differentiate endogenous dimethylguanidines from exogenous sources using isotopic labeling .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound analogs?
- SAR Modifications :
- Introduce lipophilic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to enhance membrane permeability .
- Replace the pyridinyl group with cyclopentyl moieties to tune receptor affinity .
Q. Methodological Challenges
Q. How can guanidine derivatives be quantified in biological matrices despite interference from endogenous compounds?
- Solutions :
- Use picrate precipitation for urinary guanidine quantification, which offers higher accuracy than aurichloride methods .
- Employ SPE (solid-phase extraction) with cation-exchange resins to isolate dimethylguanidines from complex samples .
Q. What crystallographic techniques elucidate the supramolecular assembly of this compound?
- Protocol :
Grow single crystals via slow evaporation from acetonitrile .
Analyze centrosymmetric dimers formed via C–H···O interactions using diffraction data (e.g., space group P2₁/c) .
Properties
IUPAC Name |
1-cyano-2,3-dimethylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-6-4(7-2)8-3-5/h1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUBXONXNWPZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878747 | |
Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31857-31-5 | |
Record name | 1,3-Dimethyl-2-cyanoguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31857-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-2-cyanoguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyano-N',N''-dimethylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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